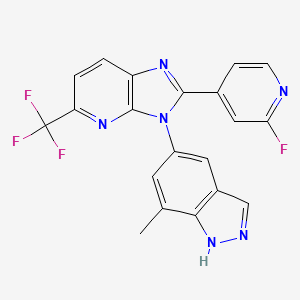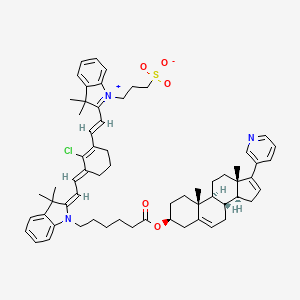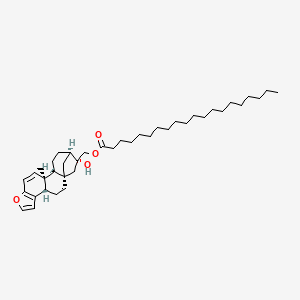![molecular formula C35H37N5O4S6 B12386887 10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile is a complex organic molecule characterized by its unique trithiatricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The key steps include:
Formation of the triazole ring: This is typically achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the morpholin-4-ylhexyl group: This step involves nucleophilic substitution reactions.
Construction of the trithiatricyclic core: This is the most complex step, involving multiple cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Including chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiatricyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The morpholin-4-ylhexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced triazole derivatives: From reduction reactions.
Substituted derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Industry: Use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, including:
Enzymes: The triazole ring can inhibit certain enzymes by binding to their active sites.
Receptors: The morpholin-4-ylhexyl group can interact with specific receptors, modulating their activity.
Pathways: The compound can affect various biochemical pathways, including those involving sulfur metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile
- This compound
Uniqueness
This compound is unique due to its complex trithiatricyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C35H37N5O4S6 |
|---|---|
Poids moléculaire |
784.1 g/mol |
Nom IUPAC |
10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |
InChI |
InChI=1S/C35H37N5O4S6/c1-19-25(18-44-17-23-16-40(38-37-23)10-8-6-5-7-9-39-11-13-43-14-12-39)46-30-26(19)47-28-21(3)27(48-31(28)30)29-22(4)35-33(49-29)32-34(50(35,41)42)20(2)24(15-36)45-32/h16H,5-14,17-18H2,1-4H3 |
Clé InChI |
ATXOFZQEHZNNKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN8CCOCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



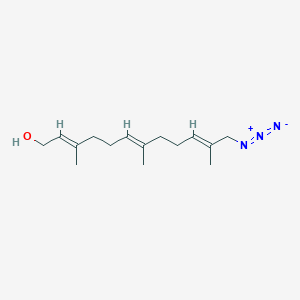
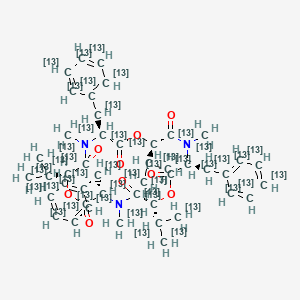
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)

![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
